2-bromoacridone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRCJAPAAFCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331296 | |
| Record name | 2-bromo-9(10H)-acridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7497-54-3 | |
| Record name | NSC406617 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-9(10H)-acridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Rigorous Synthetic Methodologies for 2 Bromoacridone and Precursor Architectures
Classical Synthetic Pathways and Mechanistic Considerations
This section delves into the two predominant methodologies for synthesizing 2-bromoacridone, exploring the underlying reaction mechanisms and the factors that influence reaction outcomes.
Cyclization Reactions of Substituted Diphenylamine-2-carboxylic Acids
A cornerstone in the synthesis of the acridone (B373769) framework is the intramolecular cyclization of N-phenylanthranilic acid and its derivatives. This acid-catalyzed condensation reaction proceeds via an electrophilic attack of the carboxylic acid moiety onto the adjacent aromatic ring, followed by dehydration to yield the tricyclic acridone system. The precursor, a substituted diphenylamine-2-carboxylic acid, is typically synthesized through an Ullmann condensation, which involves the coupling of an aniline (B41778) derivative with an o-halobenzoic acid in the presence of a copper catalyst. wikipedia.orgnih.gov
The rate of cyclization of substituted diphenylamine-2-carboxylic acids is significantly influenced by the electronic nature of the substituents on the phenyl ring. Kinetic studies on the cyclization of 2'- and 4'-substituted diphenylamine-2-carboxylic acids in sulfuric acid have revealed a linear relationship between the reaction rate and the nature of the substituents at the meta-position relative to the reaction site. This relationship can be described by the two-parameter Hammett equation. researchgate.net For instance, the cyclization of 2′-bromodiphenylamine-2-carboxylic acid in concentrated sulfuric acid has been investigated to determine its kinetic parameters, providing a quantitative understanding of the reaction's progress over time. researchgate.net
Table 1: Kinetic Parameters for the Cyclization of 2'-bromodiphenylamine-2-carboxylic acid in Concentrated Sulfuric Acid
| Temperature (°C) | Rate Constant (k) x 10⁻⁵ (s⁻¹) |
| 80 | 1.75 |
| 90 | 3.50 |
| 100 | 6.80 |
This table presents hypothetical data based on the principles described in the cited literature for illustrative purposes.
The choice of reaction medium plays a pivotal role in the efficiency of the intramolecular cyclization of diphenylamine-2-carboxylic acids. Strong acids are typically required to facilitate the dehydration and ring closure. Concentrated sulfuric acid is a commonly employed reagent for this transformation, often requiring elevated temperatures. orgsyn.org Polyphosphoric acid (PPA) is another effective cyclizing agent, widely used in various organic reactions for its powerful dehydrating properties. researchgate.netccsenet.org
Recent studies have also explored alternative catalytic systems to promote this cyclization under milder conditions. For instance, a cooperative catalytic system comprising iron(II) triflate (Fe(OTf)₂) and dichloromethyl methyl ether (DCME) has been shown to be effective. arkat-usa.org The efficiency of cyclization can also be highly dependent on the solvent when a base is used to initiate the reaction. A study on a similar intramolecular cyclization found that polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) provided significantly higher yields compared to less polar solvents like toluene, dichloromethane, and tetrahydrofuran. researchgate.net
Table 2: Effect of Solvent on the Yield of an Intramolecular Cyclization Reaction
| Solvent | Yield (%) |
| N,N-Dimethylformamide (DMF) | 82 |
| Acetonitrile | 70 |
| Toluene | Low |
| Dichloromethane | Low |
| Tetrahydrofuran (THF) | Low |
This table is based on data from a study on a similar intramolecular cyclization and is presented to illustrate the impact of the reaction medium. researchgate.net
Regioselective Bromination of the Acridone Scaffold
An alternative and direct route to this compound involves the electrophilic bromination of the parent acridone molecule. The position of bromination on the acridone ring is highly dependent on the reaction conditions, particularly the solvent system employed.
The solvent plays a crucial role in directing the regioselectivity of the bromination of acridine (B1665455), the parent heterocycle of acridone. A quantitative study on the bromination of acridine has demonstrated a distinct solvent-dependent outcome. When the reaction is carried out in glacial acetic acid, the major monobromo product is 2-bromoacridine. researchgate.netuwa.edu.au In contrast, conducting the bromination in concentrated sulfuric acid leads to the preferential formation of the 4-bromoacridine isomer. researchgate.netuwa.edu.au
This pronounced difference in regioselectivity can be attributed to the different states of the acridine molecule in the two media. In the less acidic acetic acid, the acridine nitrogen is not fully protonated, and the directing influence of the heterocyclic nitrogen and the carbonyl group (in the case of acridone) leads to substitution at the 2-position. In the strongly acidic environment of concentrated sulfuric acid, the acridine nitrogen is protonated, altering the electronic distribution within the aromatic system and favoring electrophilic attack at the 4-position.
Table 3: Product Distribution in the Monobromination of Acridine in Different Solvents
| Solvent | 2-Bromoacridine (%) | 4-Bromoacridine (%) |
| Glacial Acetic Acid | Predominant | Minor |
| Concentrated Sulfuric Acid | Minor | Predominant |
This table is based on the findings from the quantitative determination of bromination products of acridine. researchgate.netuwa.edu.au
The electrophilic substitution of acridone is governed by the electronic properties of the tricyclic system and the nature of the electrophile. The acridone molecule contains both electron-donating (the nitrogen atom) and electron-withdrawing (the carbonyl group) functionalities, which influence the electron density at various positions on the aromatic rings.
The mechanism of electrophilic aromatic substitution (EAS) generally proceeds through a two-step process. masterorganicchemistry.com First, the electrophile is attacked by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.combyjus.com This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com In the second step, a proton is abstracted from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. masterorganicchemistry.combyjus.com
In the case of acridone, the positions most susceptible to electrophilic attack are influenced by the interplay of inductive and resonance effects of the nitrogen atom and the carbonyl group. Both steric and electronic effects dictate the regioselectivity of the substitution. nih.gov The observed preference for substitution at the 2- and 4-positions is a result of the stabilization of the corresponding carbocation intermediates through resonance involving the nitrogen lone pair.
Modern Catalytic and Metal-Free Synthetic Approaches
The synthesis of acridone and its derivatives, such as this compound, has evolved significantly, with modern methodologies focusing on efficiency, selectivity, and environmental sustainability. These approaches include the application of green chemistry principles, the refinement of classical reactions like the intramolecular Friedel–Crafts acylation, and the development of novel catalyst-free strategies such as thermo-promoted annulation.
Development of Green Chemistry Principles in Acridone Synthesis
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of its 12 core principles has led to the development of more environmentally benign synthetic routes for acridone derivatives. yale.edugctlc.org Key principles evident in modern acridone synthesis include waste prevention, atom economy, the use of safer solvents and catalysts, and energy efficiency. acs.org
Microwave-assisted organic synthesis represents a significant advancement in applying green chemistry to acridone formation. jocpr.comresearchgate.net This technique can lead to substantial reductions in reaction time, cleaner reactions, and enhanced conversion rates compared to conventional heating methods. jocpr.com For instance, the cyclisation of N-phenylanthranilic acids, a common precursor to the acridone scaffold, has been efficiently achieved using microwave irradiation. jocpr.com
Another green approach involves replacing hazardous and corrosive catalysts traditionally used for cyclization, such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), with safer alternatives. jocpr.com Solid acid catalysts and Lewis acids like zinc chloride (ZnCl₂) are considered more environmentally friendly and offer economic advantages. jocpr.comresearchgate.net Researchers have reported a clean and efficient microwave-assisted synthesis of 9-acridone derivatives through the condensation of aromatic amines with o-chlorobenzoic acid using ZnCl₂ as a catalyst. jocpr.com This method offers significant preparative advantages over existing protocols by minimizing waste and avoiding harsh reagents. jocpr.com
The principles of designing safer chemicals and reducing derivatives are also integral. gctlc.orgacs.org By choosing starting materials and reaction pathways that avoid the need for protecting groups or other temporary modifications, chemists can reduce the number of synthetic steps, which in turn minimizes the consumption of reagents and the generation of waste. acs.org
| Green Chemistry Principle | Application in Acridone Synthesis | Reference |
| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption compared to conventional heating. | jocpr.comresearchgate.net |
| Catalysis | Replacement of stoichiometric and hazardous acid catalysts (e.g., H₂SO₄, PPA) with recyclable and safer solid acid or Lewis acid catalysts (e.g., ZnCl₂). | jocpr.comresearchgate.net |
| Waste Prevention | Development of cleaner reaction protocols that offer high yields and selectivity, thus minimizing byproduct formation. | jocpr.com |
| Safer Solvents & Auxiliaries | Moving towards solvent-free reaction conditions where possible. | researchgate.net |
Intramolecular Friedel–Crafts Reactions for Acridone Ring Formation
The intramolecular Friedel–Crafts acylation is a cornerstone reaction for the construction of the tricyclic acridone core. researchgate.net This reaction involves the cyclization of N-phenylanthranilic acid precursors, where the carboxylic acid group acylates the ortho-position of the adjacent phenyl ring, forming the central carbonyl-containing ring of the acridone system. researchgate.netwikipedia.org The synthesis of this compound via this method would necessitate a correspondingly substituted N-(phenyl)anthranilic acid.
Traditionally, this cyclodehydration has been promoted by strong acids such as H₂SO₄ or PPA. jocpr.com However, these reagents pose significant environmental and handling challenges. Modern advancements have focused on employing more benign and reusable catalysts. One notable example is the use of Nafion-H, a perfluorinated resinsulfonic acid catalyst. researchgate.net This solid acid catalyst has been shown to effectively promote the intramolecular Friedel-Crafts acylation of substituted benzoic acids to yield various heterocyclic ketones, including acridones, in good to excellent yields (82-95%). researchgate.net The reaction proceeds smoothly under heterogeneous conditions, simplifying product isolation and catalyst recovery.
The general mechanism proceeds via electrophilic aromatic substitution. wikipedia.orglibretexts.org The acid catalyst protonates the carboxylic acid group of the N-phenylanthranilic acid precursor, which then eliminates water to form a highly reactive acylium ion. This electrophile is then attacked by the electron-rich adjacent aromatic ring, leading to the formation of a new carbon-carbon bond and a six-membered ring. masterorganicchemistry.com Subsequent deprotonation re-establishes aromaticity and yields the final acridone product. wikipedia.org The intramolecular nature of the reaction is particularly efficient for forming stable six-membered rings, which is the case in acridone synthesis. masterorganicchemistry.com
| Catalyst | Precursor Type | Yield | Conditions | Reference |
| H₂SO₄, PPA, POCl₃, P₂O₅ | N-phenylanthranilic acids | Variable | Conventional heating | jocpr.com |
| Nafion-H | Benzoic acids with ortho-phenyl substituents | 82-95% | Heterogeneous | researchgate.net |
| Trifluoroacetic anhydride (B1165640) / ZnCl₂ | Substituted aryl acids | Good | Gentle heating | nih.gov |
Thermo-promoted Annulation Strategies for Acridine Derivatives
Recent innovations in synthetic methodology have explored catalyst-free approaches for constructing the acridine skeleton. One such strategy is thermo-promoted annulation, which leverages high temperatures to drive the reaction without the need for a metallic catalyst or additive. researchgate.net This aligns with green chemistry principles by simplifying the reaction system and purification process.
An efficient and atomically economical method has been developed for the synthesis of acridines from anthranils and arylboronic acids under catalyst-free conditions. researchgate.net The reaction is typically conducted in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The proposed mechanism involves a thermolytic N-O bond cleavage in the anthranil (B1196931) at high temperature, followed by a sequence of reactions with the arylboronic acid to form the acridine product. researchgate.net
While this method directly yields acridines rather than acridones, it represents a significant advancement in forming the core heterocyclic structure. The resulting acridines can potentially be converted to acridones through subsequent oxidation steps. The protocol demonstrates good functional group tolerance, allowing for the synthesis of a variety of substituted acridines in moderate to good yields. researchgate.net This catalyst-free process provides an efficient platform for accessing acridine derivatives that may be difficult to obtain through other means. researchgate.net
| Reactant 1 (Anthranil) | Reactant 2 (Arylboronic Acid) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Anthranil | Phenylboronic acid | 160 | DMSO | 82 | researchgate.net |
| 5-Chloroanthranil | Phenylboronic acid | 160 | DMSO | 75 | researchgate.net |
| 5-Methylanthranil | Phenylboronic acid | 160 | DMSO | 78 | researchgate.net |
| Anthranil | 4-Methylphenylboronic acid | 160 | DMSO | 85 | researchgate.net |
| Anthranil | 4-Methoxyphenylboronic acid | 160 | DMSO | 76 | researchgate.net |
Advanced Reactivity and Derivatization Strategies of 2 Bromoacridone
Cross-Coupling Transformations at the Bromine Functionality
The carbon-bromine bond in 2-bromoacridone is highly amenable to palladium- and nickel-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a cornerstone for functionalizing aryl halides like this compound, facilitating the construction of C-C bonds.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound, typically a boronic acid or ester. For aryl bromides, common catalytic systems include palladium sources such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃, often in combination with phosphine (B1218219) ligands (e.g., PPh₃, dppp, or more specialized bulky phosphines) to stabilize the palladium species and facilitate catalytic turnover nih.govjsynthchem.com. Bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are essential for the reaction, and solvents such as dioxane, toluene, or DMF, often with a co-solvent like water, are employed at elevated temperatures (60-100 °C) nih.govjsynthchem.com. While direct examples of this compound in Suzuki coupling are not extensively detailed in the provided literature, the general methodology for aryl bromides suggests its applicability. Acridone (B373769) derivatives have been utilized in the synthesis of acridone oligomers via Suzuki coupling researchgate.net.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. Typical conditions for aryl bromides include palladium catalysts (e.g., Pd(OAc)₂, PdCl₂), bases (e.g., K₂CO₃, NaOAc, Et₃N), and solvents like DMF or dioxane, often at temperatures ranging from 80°C to 150°C, sometimes under microwave irradiation scirp.orgdiva-portal.org. The reaction can yield trans or cis isomers of the coupled product, with reaction conditions influencing the selectivity scirp.org. While specific applications of this compound in Heck reactions are not explicitly detailed, the general protocols for aryl bromides indicate its potential for vinyl or aryl group introduction at the C2 position.
Table 1: General Conditions for Palladium-Catalyzed C-C Cross-Coupling Reactions
| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent(s) | Temperature (°C) | Typical Yields | References |
| Suzuki-Miyaura | Aryl Bromides | Boronic Acids | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ + phosphine ligands | K₂CO₃, K₃PO₄ | Dioxane, DMF, Toluene | 60-100 | Good to excellent | nih.govjsynthchem.com |
| Heck | Aryl Bromides | Alkenes | Pd(OAc)₂, PdCl₂ + ligands | K₂CO₃, NaOAc | DMF, Dioxane | 80-150 | Moderate to good | scirp.orgdiva-portal.org |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines. This reaction is highly versatile, accommodating a wide range of aryl halides and amine nucleophiles uwindsor.calibretexts.orgwikipedia.org. Key components for successful amination include palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), electron-rich and sterically hindered phosphine ligands (e.g., BINAP, XPhos, or specialized ligands like (t-Bu)₂PNP(i-BuNCH₂CH₂)₃N), and strong bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (B84403) (K₃PO₄) uwindsor.calibretexts.orgresearchgate.netcmu.eduorganic-chemistry.org. Solvents like toluene, dioxane, or THF are commonly used, with reaction temperatures typically ranging from room temperature to 110°C uwindsor.caresearchgate.netorganic-chemistry.org. While direct examples of this compound in Buchwald-Hartwig amination are not explicitly found in the snippets, the general applicability to aryl bromides suggests its potential for introducing amino functionalities at the C2 position of the acridone core. Palladium-catalyzed C-N amination has been employed in the synthesis of acridone-amine derivatives researchgate.net.
Table 2: General Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination
| Substrate Type | Amine Nucleophile | Catalyst System | Base | Solvent(s) | Temperature (°C) | Typical Yields | References |
| Aryl Bromides | Primary/Secondary | Pd(OAc)₂, Pd₂(dba)₃ + bulky phosphine ligands (e.g., XPhos, (t-Bu)₂PNP) | NaOtBu, K₃PO₄ | Toluene, Dioxane, THF | RT - 110 | Good to excellent | uwindsor.calibretexts.orgresearchgate.netorganic-chemistry.org |
Nickel catalysis offers an alternative route for C-C bond formation, including reductive coupling reactions. Nickel-mediated homocoupling has been employed in the synthesis of acridone oligomers researchgate.net. This process typically involves a Ni(0) source, such as Ni(COD)₂, in the presence of a suitable ligand and often a reductant if starting from a Ni(II) precursor. While specific conditions for the homocoupling of this compound are not detailed, general nickel-catalyzed reductive coupling of aryl halides with other electrophiles has been reported using NiI₂, bipyridine ligands, and reductants like Zn or Mn dicp.ac.cnorganic-chemistry.org. These reactions often occur in polar aprotic solvents like DMF or DMPU dicp.ac.cnorganic-chemistry.org.
Table 3: General Conditions for Nickel-Mediated Reductive Coupling
| Reaction Type | Substrate Type | Catalyst/Reductant System | Ligand(s) | Solvent(s) | Temperature (°C) | Typical Yields | References |
| Ni-mediated Homocoupling | Aryl Bromides | Ni(0) source (e.g., Ni(COD)₂) | Various phosphine ligands | Various | Varies | Varies | researchgate.net |
| Ni-catalyzed Reductive Coupling | Aryl Halides | NiI₂, Zn, MgCl₂ or Ni(COD)₂, Mn (reductant) | Bipyridine, phosphines | DMF, DMPU | 85 | Good to excellent | dicp.ac.cnorganic-chemistry.org |
Nucleophilic Substitution Reactions on the Acridone Core
While the bromine atom is the primary site for cross-coupling, the acridone core itself can potentially undergo nucleophilic substitution reactions. However, direct examples of nucleophilic substitution on the acridone core of this compound, or detailed studies on substituent effects influencing such reactions, are not prominently featured in the provided literature snippets. General nucleophilic substitution reactions typically involve alkyl halides, where nucleophiles attack an electrophilic carbon atom, displacing a leaving group libretexts.orgsavemyexams.comchemistrytalk.orgvanderbilt.edusavemyexams.com. The reactivity of the acridone ring itself, including its susceptibility to electrophilic and nucleophilic additions and substitutions, has been reviewed, noting that electrophilic substitution often favors positions 2 and 4, or 7 and 5 depending on protonation thieme-connect.com. The presence of the bromine substituent at the C2 position could influence the electron density distribution within the acridone system, potentially modulating reactivity at other positions, but specific investigations into this effect for nucleophilic substitution on this compound were not found in the provided search results.
Studies on the influence of substituents on the acridone core's reactivity are generally focused on electrophilic substitution or modifications to the core structure to achieve desired electronic and photophysical properties researchgate.netthieme-connect.com. The electron-withdrawing nature of the bromine atom might influence the electron density of the acridone ring, potentially affecting its susceptibility to nucleophilic attack. However, specific research detailing the impact of the C2-bromine on nucleophilic substitution reactions at other positions of the acridone core is limited within the provided snippets.
Functionalization at the Nitrogen Heteroatom
The nitrogen atom within the acridone ring provides a site for functionalization, most commonly through N-alkylation or N-arylation. The preparation of N-hexyl-2-bromoacridone has been reported, indicating that alkyl chains can be introduced at the nitrogen atom researchgate.net. This N-alkylation typically involves reacting the acridone with an alkyl halide in the presence of a base to deprotonate the nitrogen, facilitating nucleophilic attack on the alkyl halide. While not explicitly a Buchwald-Hartwig reaction, N-arylation of acridone derivatives has also been achieved using palladium-catalyzed C-N coupling methodologies researchgate.net. These modifications allow for tuning the electronic and solubility properties of the this compound scaffold.
Compound List
this compound
Acridone
9-Bromoacridine
Aryl halides
Boronic acids
Aryl boronic acids
Alkenes
Primary amines
Secondary amines
Ammonia
Nitrogen-rich heterocycles
Indazole
Benzimidazole
Pyrazole
Indole
Oxindole
Azaindole
Styrene
Vinyl arenes
Heteroarenes
Alkyl halides
Aryl chlorides
Aryl bromides
Aryl iodides
Aryl triflates
N-hexyl-2-bromoacridone
Acridone-amine compounds
Diphenylamine-2-carboxylic acids
4-bromoacridone
Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 Bromoacridone
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. nist.govcymitquimica.com For 2-bromoacridone, both Electron Ionization (EI) and Electrospray Ionization (ESI) methods provide critical information.
In Electron Ionization (EI) Mass Spectrometry , the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. uit.no The mass spectrum of the parent compound, acridone (B373769), shows a pronounced molecular ion peak, and its fragmentation is influenced by the nature and position of substituents. researchgate.net For this compound, the molecular ion peak is expected to be prominent, reflecting the stability of the aromatic system. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. manchester.ac.uk Common fragmentation pathways for acridones involve the loss of CO and HCN, and the bromo-substituent would further influence the fragmentation, potentially leading to the loss of a bromine radical or HBr. researchgate.net
Electrospray Ionization (ESI) Mass Spectrometry is a softer ionization technique, typically yielding protonated molecules [M+H]+ with less fragmentation than EI. chemicalbook.com This is particularly useful for confirming the molecular weight of this compound. The ESI mass spectrum of acridone shows a strong [M+H]+ peak at m/z 196.0757. researchgate.net For this compound, a similar strong protonated molecular ion peak would be expected at a higher m/z value, again exhibiting the characteristic isotopic pattern of bromine.
A summary of the expected key ions in the mass spectra of this compound is presented in the table below.
| Ionization Method | Expected Key Ions | Description |
| EI | [C₁₃H₈BrNO]⁺• | Molecular ion, showing M and M+2 peaks |
| [C₁₂H₈BrNO]⁺• | Loss of CO | |
| [C₁₂H₇N]⁺• | Loss of Br and CO | |
| [Br]⁺ | Bromine cation | |
| ESI | [C₁₃H₉BrNO + H]⁺ | Protonated molecule, showing M and M+2 peaks |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for assessing the purity of volatile and semi-volatile compounds like this compound. uiowa.edu
The process involves introducing a solution of this compound into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. cam.ac.uk
For a purity analysis of a synthesized this compound sample, the resulting chromatogram would ideally show a single major peak corresponding to the target compound. The retention time of this peak is a characteristic feature under specific GC conditions. The mass spectrum of this peak can then be analyzed to confirm the identity of this compound by observing the expected molecular ion and fragmentation patterns as discussed in the previous section. The presence of any additional peaks in the chromatogram would indicate impurities, which can be identified by their respective mass spectra. The purity of the sample can be quantified by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. uiowa.edu
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The process involves irradiating a single crystal of this compound with a beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be constructed, and from this, the atomic positions can be determined.
| Parameter | Information Provided |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal lattice. |
| Space Group | The symmetry of the crystal structure. |
| Bond Lengths | The distances between bonded atoms (e.g., C-Br, C-C, C-N, C=O). |
| Bond Angles | The angles between adjacent bonds. |
| Torsion Angles | The dihedral angles, which describe the planarity of the molecule. |
Advanced Photophysical Characterization Methodologies
The introduction of a bromine atom into the acridone structure is expected to significantly influence its photophysical properties due to the heavy-atom effect.
UV-Visible absorption spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. youtube.com The UV-Vis spectrum of acridone in ethanol (B145695) exhibits absorption maxima (λmax) at 249 nm, with additional peaks at longer wavelengths. guidechem.com These absorptions are attributed to π → π* transitions within the conjugated aromatic system. ubbcluj.romdpi.com
For this compound, it is anticipated that the absorption spectrum will be similar to that of acridone but may exhibit a bathochromic (red) shift due to the electronic effect of the bromine substituent. The primary electronic transitions responsible for the absorption bands are expected to be of the π → π* and n → π* types. libretexts.org
A summary of the expected absorption data for this compound is presented below.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Acridone | Ethanol | 249, ~380-400 | ~99,900 at 249 nm | π → π |
| This compound | (Expected) | Red-shifted vs. Acridone | Similar to Acridone | π → π and n → π* |
Fluorescence and phosphorescence are two forms of photoluminescence that occur after a molecule absorbs light. mdpi.comrsc.org Fluorescence is the rapid emission of light from an excited singlet state, while phosphorescence is a slower emission from an excited triplet state. rsc.org
Acridone itself is fluorescent, with a quantum yield of 0.42 in ethanol. guidechem.com Many acridone derivatives are known to be highly fluorescent. The introduction of a heavy atom like bromine can influence the emission properties. While it may quench fluorescence to some extent, it is also known to enhance phosphorescence by promoting intersystem crossing to the triplet state.
Therefore, this compound is expected to exhibit both fluorescence and phosphorescence. The fluorescence spectrum would likely be at a longer wavelength than the absorption, and the phosphorescence spectrum would be at an even longer wavelength and have a much longer lifetime. slideshare.netrsc.org
| Property | Description | Expected for this compound |
| Fluorescence | Emission from the first excited singlet state (S₁ → S₀). | Expected, potentially with a lower quantum yield than acridone. |
| Phosphorescence | Emission from the first excited triplet state (T₁ → S₀). | Expected to be enhanced compared to acridone due to the heavy-atom effect. |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A measurable Stokes shift is expected. |
Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, typically from a singlet state to a triplet state. The efficiency of this process is quantified by the triplet quantum yield (ΦT). uomus.edu.iq
The presence of a heavy atom such as bromine in a molecule significantly enhances the rate of intersystem crossing due to increased spin-orbit coupling. researchgate.net This "heavy-atom effect" is a well-established principle in photochemistry. Therefore, this compound is expected to have a much higher triplet quantum yield compared to the parent acridone molecule.
Sensitization of Lanthanide Ion Luminescence
The process of enhancing the characteristically weak luminescence of lanthanide ions (Ln³⁺) through coordination with a light-absorbing organic molecule, or chromophore, is a well-established phenomenon known as the "antenna effect". osti.govnih.gov Lanthanide ions, due to their 4f orbitals being shielded, exhibit very low molar absorptivities, making their direct excitation highly inefficient. nih.gov The antenna effect circumvents this limitation by using a chromophoric ligand, such as a derivative of acridone, to absorb light and transfer the energy to the lanthanide ion, which then emits light. osti.govnih.gov
The sensitization mechanism generally proceeds through the following steps:
Light Absorption: The organic ligand (the "antenna") absorbs photons, typically in the UV region, and is promoted to an excited singlet state (S₁). nih.gov
Intersystem Crossing: The excited ligand then undergoes intersystem crossing (ISC) to a lower-energy, but longer-lived, excited triplet state (T₁). osti.gov
Energy Transfer: From this triplet state, the energy is transferred non-radiatively to a resonant energy level of the coordinated lanthanide ion. nih.gov For this intramolecular energy transfer to be efficient, the triplet state energy of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion—ideally, the T₁ level should be slightly higher in energy than the emissive level of the Ln³⁺ ion to facilitate transfer and prevent back-energy transfer. nih.govresearchgate.net
Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting photons, resulting in the characteristic line-like emission spectrum of the specific ion (e.g., red for Europium(III) or green for Terbium(III)). mdpi.com
While the specific photophysical properties and detailed experimental data for this compound as a sensitizer (B1316253) for lanthanide ions are not extensively detailed in the available literature, its structural features suggest potential as an effective antenna. The acridone core is a well-known chromophore. For this compound to function efficiently, it must form a stable complex that holds the lanthanide ion in close proximity to the chromophoric unit to ensure effective energy transfer. academie-sciences.fr Furthermore, the ligand should ideally shield the lanthanide ion from solvent molecules, particularly water, which can quench the luminescence through non-radiative decay pathways involving high-energy vibrations. academie-sciences.fr
The suitability of an antenna for a particular lanthanide ion is determined by the energy of its triplet state. Different lanthanide ions have different emissive energy levels, requiring tailored antenna molecules for optimal sensitization.
Table 1: Representative Photophysical Parameters for Lanthanide Sensitization The following table provides illustrative examples of the types of data collected in lanthanide sensitization studies. The values are representative and not specific experimental results for this compound.
| Lanthanide Ion | Emissive Level (cm⁻¹) | Typical Antenna T₁ Level (cm⁻¹) | Emission Color | Potential Quantum Yield (%) | Luminescence Lifetime (ms) |
|---|---|---|---|---|---|
| Europium (Eu³⁺) | ~17,200 (⁵D₀) | >19,000 | Red | 10-80 | 0.5-2.5 |
| Terbium (Tb³⁺) | ~20,500 (⁵D₄) | >22,000 | Green | 20-90 | 1.0-4.0 |
| Ytterbium (Yb³⁺) | ~10,200 (²F₅/₂) | 12,000-17,000 | Near-IR | 0.5-5.0 | 0.01-0.1 |
| Neodymium (Nd³⁺) | ~11,500 (⁴F₃/₂) | 13,000-18,000 | Near-IR | 0.1-2.0 | 0.001-0.05 |
Research in this area focuses on designing ligands that not only have appropriate triplet state energies but also form highly stable and protective complexes to maximize the quantum yield and luminescence lifetime of the lanthanide emission. nih.govresearchgate.net The investigation of acridone derivatives like this compound could yield efficient sensitizers for both visible and near-infrared (NIR) emitting lanthanides, which have applications in bioassays, imaging, and materials science. academie-sciences.frnih.gov
Computational and Theoretical Investigations of 2 Bromoacridone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules like 2-bromoacridone. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a wide range of molecular properties with a favorable balance of accuracy and computational cost.
Prediction of Electronic Structure and Frontier Molecular Orbitals
DFT calculations are instrumental in characterizing the electronic structure of this compound. These calculations provide detailed information about the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.
The energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap are critical determinants of a molecule's electronic properties and reactivity. A smaller energy gap generally implies that the molecule can be more easily excited, influencing its optical and electronic behavior. For acridone (B373769) derivatives, the HOMO and LUMO are often localized on different parts of the molecule. For instance, in some N-substituted acridones, the LUMO is primarily located on the acridone moiety, while the HOMO's position can be influenced by the nature of the substituent. rsc.org Theoretical studies on acridine (B1665455) and carbazole (B46965) derivatives have utilized DFT to calculate HOMO and LUMO energies, which are fundamental for assessing their potential in organic solar cells. jocpr.com
Systematic computational studies on acridine derivatives have shown that properties like ionization potential and electron affinity are significantly different in the excited state compared to the ground state, suggesting a greater tendency to accept electrons upon excitation. bnmv.ac.in Acridone itself has been shown to possess a relatively large HOMO-LUMO energy gap, indicating that one-way electron transfer is highly feasible. bnmv.ac.in The introduction of a bromine atom at the 2-position of the acridone core is expected to modulate these electronic properties. The electron-withdrawing nature of the bromine atom can influence the energy levels of the frontier orbitals, potentially leading to a smaller HOMO-LUMO gap compared to the parent acridone.
| Computational Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. A higher HOMO energy suggests a greater tendency to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater tendency to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the electronic excitability and chemical reactivity of the molecule. A smaller gap often corresponds to higher reactivity and absorption of longer wavelength light. |
Elucidation of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most probable reaction pathways, including the structures of transition states and intermediates. This information is crucial for understanding the kinetics and thermodynamics of reactions such as nucleophilic substitution at the bromine-bearing carbon.
For example, computational studies on the nucleophilic substitution reactions of similar bromo-substituted aromatic compounds have successfully used DFT to model the reaction pathways and calculate activation energies. researchgate.net These studies provide a framework for understanding how a nucleophile would interact with this compound, leading to the displacement of the bromide ion. The calculations can reveal the geometry of the transition state, which is the highest energy point along the reaction coordinate, and its energetic barrier determines the reaction rate. Such theoretical investigations can guide the selection of appropriate reaction conditions and catalysts for synthetic transformations of this compound. researchgate.net
Conformational Analysis and Molecular Geometries
The three-dimensional structure of a molecule is fundamental to its properties and function. DFT calculations can be used to perform conformational analysis and determine the most stable molecular geometries of this compound. By optimizing the geometry of the molecule, researchers can obtain precise information about bond lengths, bond angles, and dihedral angles.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While DFT provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound moves, flexes, and interacts with its environment, such as solvent molecules or biological macromolecules.
MD simulations have been employed to study the interaction of acridone derivatives with DNA, providing a detailed view of the binding process at the molecular level. researchgate.net For this compound, MD simulations could be used to investigate its aggregation behavior in solution, the dynamics of its interactions with other molecules, and its transport properties through membranes. These simulations are particularly valuable for understanding how the molecule behaves in a biological context or in a material matrix.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For instance, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions.
Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to understand the specific atomic motions associated with each peak. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical basis for assigning the signals in experimental ¹H and ¹³C NMR spectra. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling for Materials Design
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its macroscopic properties. For this compound and related compounds, QSPR models can be developed to predict properties relevant to materials science, such as solubility, melting point, and electronic conductivity.
By calculating a set of molecular descriptors (which are numerical representations of the molecule's structure and electronic properties) for a series of acridone derivatives and correlating them with experimentally measured properties, a predictive QSPR model can be built. This model can then be used to screen virtual libraries of yet-to-be-synthesized compounds to identify candidates with desired properties for specific applications, such as organic light-emitting diodes (OLEDs) or sensors. The theoretical knowledge of electronic structures and properties of acridine derivatives is crucial for designing new materials for optoelectronic applications. jocpr.com
Conclusion and Future Directions in 2 Bromoacridone Research
Current Challenges and Limitations in Synthetic Accessibility and Functionalization
Despite the known utility of acridone (B373769) derivatives, the efficient and selective synthesis of 2-bromoacridone presents certain challenges. While methods such as N-bromosuccinimide (NBS) bromination of acridone can yield this compound, they often result in co-products like 2,7-dibromoacridone, necessitating careful separation and purification researchgate.net. Alternative routes, such as copper-catalyzed amination/annulation cascades, have demonstrated moderate yields rsc.org, while historical methods involving the thermal decomposition of mercuric bromide complexes of diazotized aminoacridines have reported significantly lower yields for specific isomers publish.csiro.au. The development of more atom-economical, regioselective, and scalable synthetic pathways remains a key objective.
Furthermore, while the bromine atom at the 2-position serves as a valuable handle for further functionalization, such as through cross-coupling reactions like Miyaura borylation researchgate.net, the broader scope and limitations of functionalizing the this compound core at other positions require continued investigation. Understanding the reactivity profile under various reaction conditions is crucial for designing complex derivatives with tailored properties.
Table 1: Representative Synthesis Methods for this compound
| Synthesis Method | Key Reagents/Conditions | Reported Yield (%) | Notes | Reference |
| NBS Bromination | Acridone, N-Bromosuccinimide (NBS) | 68 | Co-product: 2,7-dibromoacridone (15%) | researchgate.net |
| Copper-catalyzed Amination/Annulation Cascade | Benzo[c]isoxazole, (4-bromophenyl)boronic acid | 44 | General Procedure A | rsc.org |
| Cyclization | 2'-bromodiphenylamine-2-carboxylic acid, H₂SO₄ | Not specified | Kinetic parameters were determined. | researchgate.net |
| Thermal Decomposition of Mercuric Bromide Complex | Diazotized aminoacridine | ~15 | Historical method, often low yield for specific isomers. | publish.csiro.au |
Emerging Research Opportunities in Novel Derivatives and Composite Materials
The inherent photophysical properties and biological activities of acridone derivatives suggest significant opportunities for developing novel compounds based on the this compound scaffold. Research into new acridone derivatives for anticancer therapies, particularly those targeting structures like G-quadruplexes, highlights a promising avenue for medicinal chemistry rsc.org. The ability to modify the this compound core offers a platform for creating libraries of compounds with potentially enhanced efficacy and selectivity against various disease targets.
In the realm of materials science, the fluorescent and photostable nature of acridones makes them attractive for advanced functional materials mdpi.com. This compound derivatives could be engineered for applications in organic light-emitting diodes (OLEDs), fluorescent probes for bioimaging, or as components in chemical sensors. The bromine substituent provides a convenient site for covalent attachment to polymers or surfaces, enabling the creation of functionalized composite materials with tailored optical or electronic properties.
Synergistic Approaches: Bridging Experimental Synthesis with Advanced Computational Modeling
The integration of advanced computational modeling with experimental synthesis offers a powerful strategy for accelerating research into this compound. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide critical insights into reaction mechanisms, predict the electronic and photophysical properties of potential derivatives, and guide the design of molecules with desired characteristics rsc.org.
By simulating reaction pathways and transition states, computational chemistry can help optimize synthetic conditions for improved yields and regioselectivity in the functionalization of this compound. Furthermore, computational predictions of molecular interactions can aid in the rational design of new derivatives for specific applications, whether targeting biological macromolecules or optimizing performance in electronic devices. This synergistic approach allows for a more efficient exploration of the chemical space surrounding this compound, leading to faster discovery cycles and a deeper understanding of structure-property relationships.
Potential for Innovative Contributions to Sustainable Chemistry and Advanced Functional Materials
The development of this compound-based compounds holds considerable potential for contributing to both sustainable chemistry and advanced functional materials. The use of acridone derivatives as photocatalysts in visible-light-induced polymerization exemplifies a move towards greener chemical processes mdpi.com. Future research can focus on developing more environmentally benign synthetic routes to this compound itself, potentially employing milder reaction conditions, reducing waste generation, and utilizing catalytic methods.
In terms of advanced functional materials, the intrinsic fluorescence and robust photophysical characteristics of the acridone core can be leveraged. This compound derivatives can be designed as building blocks for novel fluorescent dyes, sensors, or components in optoelectronic devices. The bromine atom acts as a versatile anchor point for incorporating these chromophores into polymeric matrices or onto surfaces, creating materials with tailored properties for applications ranging from energy-efficient lighting to advanced diagnostic tools and smart coatings.
List of Compounds Mentioned:
this compound
Acridone
2,7-dibromoacridone
(4-bromophenyl)boronic acid
2'-bromodiphenylamine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
